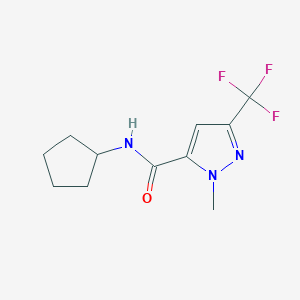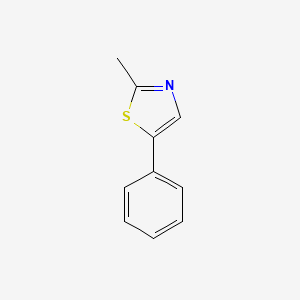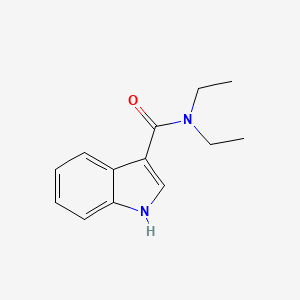
5-(4-iodobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione
Übersicht
Beschreibung
5-(4-iodobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione, also known as MRS2578, is a potent and selective antagonist of the P2Y6 receptor. This molecule has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
5-(4-iodobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione acts as a selective antagonist of the P2Y6 receptor, which is a G protein-coupled receptor that is involved in various physiological processes, including inflammation, immune response, and neurotransmission. By blocking the P2Y6 receptor, 5-(4-iodobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione can modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
5-(4-iodobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects in different disease models. In cancer research, 5-(4-iodobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione can inhibit the proliferation and migration of cancer cells by blocking the P2Y6 receptor-mediated signaling pathway. In inflammation research, 5-(4-iodobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione can reduce the production of pro-inflammatory cytokines and chemokines by blocking the P2Y6 receptor-mediated activation of immune cells. In neurological disorders, 5-(4-iodobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione can improve cognitive function and reduce neuroinflammation by blocking the P2Y6 receptor-mediated activation of microglia.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-iodobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its high potency and selectivity for the P2Y6 receptor, its well-defined synthesis method, and its availability from commercial sources. However, 5-(4-iodobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione also has some limitations, including its potential off-target effects on other P2Y receptors and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-iodobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and diabetes. Another direction is to develop more potent and selective P2Y6 receptor antagonists based on the structure of 5-(4-iodobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione. Additionally, the development of novel drug delivery systems for 5-(4-iodobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione could improve its efficacy and reduce its potential side effects. Finally, the study of the P2Y6 receptor and its signaling pathway could provide new insights into the pathogenesis of various diseases and lead to the development of new therapeutic targets.
Wissenschaftliche Forschungsanwendungen
5-(4-iodobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 5-(4-iodobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and pancreatic cancer. Inflammation research has also shown that 5-(4-iodobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione can reduce the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for inflammatory diseases such as arthritis and multiple sclerosis. In neurological disorders, 5-(4-iodobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury.
Eigenschaften
IUPAC Name |
(5E)-5-[(4-iodophenyl)methylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17IN2O2S/c17-13-6-4-12(5-7-13)10-14-15(20)19(16(21)22-14)11-18-8-2-1-3-9-18/h4-7,10H,1-3,8-9,11H2/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDPXMDDTQCFLU-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)C(=CC3=CC=C(C=C3)I)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CN2C(=O)/C(=C\C3=CC=C(C=C3)I)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4,6-bis(4-methoxyphenyl)-2-pyrimidinyl]amino}benzoic acid](/img/structure/B3484438.png)

![N-[(4-chlorophenyl)sulfonyl]-2-(2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide](/img/structure/B3484443.png)
![2-thioxo-5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B3484447.png)
![methyl 2-{[({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3484459.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide](/img/structure/B3484468.png)

![2-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole](/img/structure/B3484491.png)
![5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3484499.png)
![N-[4-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B3484506.png)
![N-[(4-nitro-1H-pyrazol-3-yl)carbonyl]glycine](/img/structure/B3484511.png)
![2-[(2,4,6-trinitrophenyl)thio]-1H-benzimidazole](/img/structure/B3484512.png)
![3-[(1,3-benzodioxol-5-ylmethyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3484520.png)
